molecular formula C14H14N2O B10851055 N-(4'-methyl-4-biphenylyl)urea

N-(4'-methyl-4-biphenylyl)urea

Cat. No.: B10851055
M. Wt: 226.27 g/mol
InChI Key: VXTBCYRTEKXSFH-UHFFFAOYSA-N
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Description

N-(4’-methyl-4-biphenylyl)urea: is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of a biphenyl group substituted with a methyl group at the para position and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.

    Catalyst-Free Synthesis in Water: Another environmentally friendly method involves the reaction of 4’-methyl-4-biphenylamine with potassium isocyanate in water without the use of organic co-solvents.

Industrial Production Methods: Industrial production of N-(4’-methyl-4-biphenylyl)urea typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4’-methyl-4-biphenylyl)urea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of urease, blocking its catalytic activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions between the compound and the enzyme .

Comparison with Similar Compounds

Uniqueness: N-(4’-methyl-4-biphenylyl)urea is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its nitro or chloro counterparts.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl]urea

InChI

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)16-14(15)17/h2-9H,1H3,(H3,15,16,17)

InChI Key

VXTBCYRTEKXSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)N

Origin of Product

United States

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